1-Benzylpiperidine-4-carbonitrile chemical properties
1-Benzylpiperidine-4-carbonitrile chemical properties
An In-depth Technical Guide to 1-Benzylpiperidine-4-carbonitrile: Synthesis, Reactivity, and Applications in Medicinal Chemistry
Introduction
1-Benzylpiperidine-4-carbonitrile is a pivotal chemical intermediate, recognized for its versatile piperidine scaffold which is a prevalent structural motif in a wide array of biologically active compounds.[1] The significance of this compound is anchored in its role as a key building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS).[2] Its structure, featuring a lipophilic benzyl group for potential blood-brain barrier penetration and a chemically versatile nitrile group, makes it an invaluable precursor for drug discovery and development professionals.[1][3] This guide provides a comprehensive overview of its chemical properties, synthesis, core reactivities, and applications, with a focus on the practical insights required for laboratory research and development.
Physicochemical and Safety Profile
A clear understanding of the compound's fundamental properties is essential for its effective use and safe handling in a laboratory setting.
Core Properties
| Property | Value | Source |
| CAS Number | 62718-31-4 | |
| Molecular Formula | C₁₃H₁₆N₂ | [4][5] |
| Molecular Weight | 200.28 g/mol | [4] |
| Appearance | Colorless to light yellow Solid-liquid mixture | [6] |
| Boiling Point | 330.3 ± 35.0 °C (Predicted) | [6] |
| Density | 1.06 g/cm³ (Predicted) | [6] |
| pKa | 6.95 ± 0.10 (Predicted) | [6] |
| IUPAC Name | 1-benzylpiperidine-4-carbonitrile | [4] |
| SMILES | C1CN(CCC1C#N)CC2=CC=CC=C2 | [4] |
Safety and Handling
Safe handling is paramount when working with any chemical intermediate. 1-Benzylpiperidine-4-carbonitrile requires careful management according to its hazard profile.
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Signal Word: Warning
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
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Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage temperature is between 2-8°C.[6]
Synthesis Methodologies
The synthesis of 1-benzylpiperidine-4-carbonitrile can be approached through several routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity. Two common and effective methods are reductive amination and a multi-step route from piperidine-4-carboxylic acid.
Caption: Comparative overview of two primary synthetic routes to 1-benzylpiperidine-4-carbonitrile.
Protocol 1: Reductive Amination
This method is often preferred for its efficiency, utilizing a one-pot reaction that combines 4-cyanopiperidine and benzaldehyde. The choice of sodium triacetoxyborohydride (STAB) is deliberate; it is a mild and selective reducing agent that is stable in acidic conditions, making it ideal for reductive aminations without reducing the aldehyde starting material prematurely.[7]
Step-by-Step Methodology: [7]
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Reaction Setup: To a solution of 2%(v/v) acetic acid in tetrahydrofuran (435 mL), add 4-cyanopiperidine (7.19 g, 65.27 mmol) and benzaldehyde (7.0 mL, 68.53 mmol).
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Addition of Reducing Agent: Add sodium triacetoxyborohydride (18.73 g, 84.85 mmol) to the mixture. The mild acidity of the solution facilitates the formation of the iminium ion intermediate, which is then readily reduced by STAB.
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Reaction Monitoring: Stir the mixture rapidly at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with saturated aqueous sodium chloride (brine) to remove water-soluble impurities.
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Isolation: Dry the organic phase with anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product as an oil.
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Purification (as HCl salt): For purification and stable storage, dissolve the oil in diethyl ether (~300 mL), filter any insolubles, and slowly add 1M HCl in ether (60 mL). Cool the mixture in an ice bath to precipitate the hydrochloride salt.
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Final Product: Filter the resulting solid, rinse with cold ether, and dry under vacuum to collect 1-benzylpiperidine-4-carbonitrile hydrochloride (13.616 g, 88% yield).
Core Chemical Reactivity and Transformations
The nitrile group is the primary site of reactivity, serving as a versatile functional handle that can be transformed into other critical moieties like aldehydes, amines, or carboxylic acids.
Caption: Key chemical transformations of the nitrile group in 1-benzylpiperidine-4-carbonitrile.
Protocol 2: Reduction to N-Benzyl-4-piperidinecarboxaldehyde
The partial reduction of the nitrile to an aldehyde is arguably the most significant transformation of this compound, as the resulting product, N-benzyl-4-piperidinecarboxaldehyde, is a direct precursor to Donepezil, a cornerstone drug for Alzheimer's disease treatment.[1][8] Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this conversion. It is a powerful and sterically hindered reducing agent that forms a stable intermediate with the nitrile at low temperatures, which upon aqueous work-up, hydrolyzes to the aldehyde. Precise temperature control is crucial to prevent over-reduction to the primary amine.
Step-by-Step Methodology: [8]
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Reaction Setup: In a 100 mL round-bottomed flask, dissolve 1-benzylpiperidine-4-carbonitrile (2.0 g, 9.99 mmol) in toluene (20 mL).
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Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add DIBAL-H (1.5M in Toluene, 13.3 mL, ~20 mmol) dropwise, maintaining the temperature at 0°C. The use of a 2:1 molar ratio of DIBAL-H ensures complete conversion.[8]
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Reaction: Stir the mixture at 0°C for 1 hour. Monitor the reaction progress by TLC until the starting material is consumed.
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Quenching: Carefully quench the reaction by the slow addition of methanol (10 mL) at 0°C. This step safely neutralizes the excess, highly reactive DIBAL-H.
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Work-up: Adjust the pH to approximately 8 with a 2N aqueous sodium hydroxide solution and stir for 30 minutes.
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Extraction and Isolation: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic phases, wash with saturated brine (2 x 150 mL), and dry over anhydrous magnesium sulfate.
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Final Product: Filter and concentrate the solution under reduced pressure to obtain N-benzyl-4-piperidinecarboxaldehyde as a colorless oil (1.74 g, 86.1% yield).
Applications in Drug Discovery and Medicinal Chemistry
The 1-benzylpiperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds targeting the CNS.[9] 1-Benzylpiperidine-4-carbonitrile is a direct embodiment of this principle, acting as a foundational element for complex molecular architectures.
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Alzheimer's Disease: As detailed, its primary application is in the synthesis of the acetylcholinesterase inhibitor Donepezil.[1][8][10] The cholinergic hypothesis of Alzheimer's disease makes acetylcholinesterase a key therapeutic target, and inhibitors like Donepezil are principal drugs prescribed to manage symptoms.[10]
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Opioid Receptor Ligands: The 4-substituted piperidine core is fundamental to potent opioid analgesics like fentanyl.[3] The nitrile can be converted to an anilido group, making 1-benzylpiperidine-4-carbonitrile a valuable starting point for developing novel analgesics with modulated affinity for mu, delta, and kappa opioid receptors.[3]
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Broader CNS Agents: Derivatives have been investigated for a range of neuropharmacological activities, including the development of dual-target inhibitors of acetylcholinesterase and serotonin transporters, which may offer a multi-faceted approach to treating the complex nature of Alzheimer's disease.[10]
Analytical Characterization
Purity assessment and characterization are critical for any pharmaceutical intermediate. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.
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Methodology: A reverse-phase (RP) HPLC method is typically suitable. For derivatives of 1-benzylpiperidine-4-carbonitrile, analysis can be performed using a C18 column with a mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid.[11][12] This allows for the separation and quantification of the main compound and any process-related impurities.
Conclusion
1-Benzylpiperidine-4-carbonitrile is more than a simple chemical; it is a versatile and enabling tool for the medicinal chemist. Its straightforward synthesis and the rich, predictable reactivity of its nitrile group provide a reliable pathway to complex and valuable pharmaceutical targets. A thorough understanding of its properties, synthetic protocols, and chemical transformations, as outlined in this guide, is essential for researchers and scientists aiming to leverage this key intermediate in the development of next-generation therapeutics.
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